6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one
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Overview
Description
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a chloro group at the 6th position, a P-tolylsulfonyl group at the 1st position, and a dihydroquinolin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 6-chloroquinolin-4-one and P-toluenesulfonyl chloride.
Nucleophilic Substitution Reaction: The 6-chloroquinolin-4-one undergoes a nucleophilic substitution reaction with P-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into dihydroquinolinone derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Scientific Research Applications
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-1-(P-tolylsulfonyl)pyrrole: This compound shares the P-tolylsulfonyl group but has a different core structure.
6-Chloroquinolin-4-one: This compound shares the chloroquinolinone core but lacks the P-tolylsulfonyl group.
Uniqueness
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one is unique due to the combination of the chloro group, P-tolylsulfonyl group, and dihydroquinolinone core
Properties
Molecular Formula |
C16H14ClNO3S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
6-chloro-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO3S/c1-11-2-5-13(6-3-11)22(20,21)18-9-8-16(19)14-10-12(17)4-7-15(14)18/h2-7,10H,8-9H2,1H3 |
InChI Key |
CLAKQSOFQNLKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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